Elacridar

概要

説明

準備方法

合成ルートと反応条件

エラクリダーは、複数の段階を含む一連の化学反応によって合成されます合成ルートと反応条件の具体的な詳細は、パブリックドメインでは容易に入手できませんが、一般的には、縮合、環化、官能基の修飾などの標準的な有機合成技術が用いられます .

工業生産方法

生産には、ラボでの合成プロセスをスケールアップし、厳格な品質管理により最終製品の純度と一貫性を確保することが必要になります .

化学反応の分析

反応の種類

エラクリダーは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、通常は酸化剤を使用して、酸素を付加したり、水素を除去したりする反応です。

還元: この反応は、通常は還元剤を使用して、水素を付加したり、酸素を除去したりする反応です。

一般的な試薬と条件

エラクリダーを含む反応に用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、水酸化ナトリウムなどの求核剤などがあります .

主要な生成物

これらの反応から生成される主要な生成物は、用いる試薬と条件によって異なります。 例えば、酸化によってヒドロキシ化誘導体が生成される場合があり、還元によって脱酸素化された化合物が生成される場合があります .

科学研究への応用

エラクリダーは、次のような幅広い科学研究に応用されています。

科学的研究の応用

Enhancing Chemotherapeutic Efficacy

Combination Therapies

Elacridar has been studied extensively in combination with various chemotherapeutic agents to counteract drug resistance. For instance, when combined with imatinib, a tyrosine kinase inhibitor used in chronic myeloid leukemia (CML), this compound significantly reduced the effective concentration of imatinib needed to induce apoptosis in resistant cell lines. This synergy suggests a promising therapeutic strategy for overcoming resistance associated with efflux transporters .

CNS Drug Delivery

Research indicates that this compound can improve the CNS distribution of drugs by inhibiting P-gp at the blood-brain barrier (BBB). Studies involving genetically modified mice demonstrated that this compound significantly enhances the brain penetration of co-administered drugs, making it a valuable adjuvant in treating CNS tumors . The brain-to-plasma partition coefficient of this compound was notably higher in P-gp deficient mice, indicating its potential for targeting brain tumors effectively .

Treatment of Chagas Disease

This compound has also been investigated for its application in treating Chagas disease, caused by the parasite Trypanosoma cruzi. In studies combining this compound with existing antiparasitic drugs, researchers found that this compound could enhance the effectiveness of these treatments against resistant strains of the parasite. This approach leverages the ability of this compound to inhibit P-gp-mediated efflux, thereby increasing drug accumulation within parasitic cells .

Pharmacokinetic Enhancements

This compound has been shown to influence the pharmacokinetics of several drugs by increasing their area under the curve (AUC), which is a measure of drug exposure over time. For example, it has been reported to increase the AUC of sulfasalazine and statins like rosuvastatin and pitavastatin when administered concurrently . This property makes this compound a critical component in optimizing drug regimens for patients with complex medication needs.

Case Studies

作用機序

類似化合物との比較

エラクリダーは、P-糖タンパク質阻害剤として知られる化合物のクラスに属しています。類似の化合物には、次のようなものがあります。

エラクリダーは、P-糖タンパク質と乳がん抵抗性タンパク質の両方を二重に阻害するという点でユニークであり、研究および潜在的な治療的応用における汎用性の高いツールとなっています .

生物活性

Elacridar, a potent inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), has garnered attention for its potential to enhance the efficacy of various therapeutic agents by overcoming multidrug resistance (MDR) in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, and clinical implications based on diverse research findings.

Inhibition of Drug Transporters

this compound functions primarily as an inhibitor of P-gp and BCRP, which are ATP-binding cassette (ABC) transporters responsible for the efflux of drugs from cells. By inhibiting these transporters, this compound increases the intracellular concentrations of chemotherapeutic agents, thereby enhancing their cytotoxic effects. Studies have shown that this compound can significantly increase the brain penetration of various substrate drugs, including erlotinib, by disrupting the efflux mechanisms at the blood-brain barrier .

Pharmacokinetics

Dose-Dependent Effects

Research indicates that this compound exhibits dose-dependent pharmacokinetic behavior. At tracer doses, this compound's brain uptake is limited by P-gp and BCRP-mediated efflux. However, at higher doses (5 mg/kg), significant increases in brain activity uptake have been observed . A study reported that the uptake of carbon-11 labeled this compound was markedly higher in knockout mice lacking these transporters compared to wild-type mice, suggesting that its pharmacokinetics can differ substantially based on dosage and transporter presence .

Clinical Applications and Case Studies

Overcoming Resistance in Chronic Myeloid Leukemia (CML)

this compound has been investigated for its role in overcoming resistance to tyrosine kinase inhibitors (TKIs) such as imatinib in CML. A study demonstrated that combining this compound with imatinib allowed for a significant reduction in the required concentration of imatinib to induce apoptosis in resistant CML cell lines. The combination therapy showed a synergy score indicating strong interaction effects, suggesting a promising therapeutic strategy for resistant cases .

Enhancing Chemotherapy Efficacy

In preclinical models, this compound has been shown to enhance the efficacy of various chemotherapeutic agents by increasing their bioavailability and reducing efflux. For instance, a study involving rats indicated that this compound could increase brain distribution volumes of therapeutic agents up to 11-fold compared to baseline levels at maximum effective doses . This highlights its potential utility in treating CNS tumors where drug penetration is often a limiting factor.

Summary of Research Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Transport Inhibition | This compound inhibits P-gp and BCRP, enhancing drug uptake | Potential for improving CNS drug delivery |

| CML Resistance | Combination with imatinib reduces required dosages significantly | New therapeutic options for resistant CML |

| Pharmacokinetics | Dose-dependent increase in brain uptake; higher doses lead to greater efficacy | Important considerations for dosing strategies |

特性

IUPAC Name |

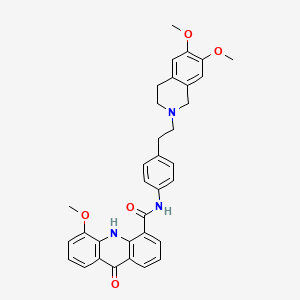

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33N3O5/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFCMRGOZNQUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162489 | |

| Record name | Elacridar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

P-glycoprotein is a well characterized human ABC-transporter of the MDR/TAP subfamily. It is an ATP-dependent efflux pump with broad substrate specificity. It likely evolved as a defence mechanism against harmful substances. Increased intestinal expression of P-glycoprotein can reduce the absorption of drugs that are substrates for P-glycoprotein. Thus, there is a reduced bioavailability, therapeutic plasma concentrations are not attained. Elacridar functions by inhibiting P-glycoprotein, resulting in an increased bioavailability of coadminstered drugs. | |

| Record name | Elacridar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

143664-11-3 | |

| Record name | Elacridar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143664-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elacridar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143664113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elacridar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elacridar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Elacridar | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELACRIDAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N488540F94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。